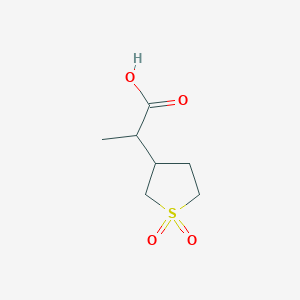
2-(1,1-Dioxidotetrahydrothiophen-3-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,1-Dioxidotetrahydrothiophen-3-yl)propanoic acid is a chemical compound with the molecular formula C7H12O4S and a molecular weight of 192.23 g/mol . This compound is characterized by the presence of a tetrahydrothiophene ring with a dioxido group and a propanoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dioxidotetrahydrothiophen-3-yl)propanoic acid typically involves the oxidation of tetrahydrothiophene derivatives. One common method includes the reaction of tetrahydrothiophene with hydrogen peroxide in the presence of a catalyst to introduce the dioxido group. The resulting intermediate is then reacted with propanoic acid under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk chemicals and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to maintain optimal conditions .
Análisis De Reacciones Químicas
Types of Reactions
2-(1,1-Dioxidotetrahydrothiophen-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove the dioxido group, converting it back to tetrahydrothiophene.
Substitution: The propanoic acid moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of tetrahydrothiophene derivatives.
Substitution: Formation of substituted propanoic acid derivatives.
Aplicaciones Científicas De Investigación
2-(1,1-Dioxidotetrahydrothiophen-3-yl)propanoic acid is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying the effects of sulfur-containing compounds on biological systems.
Medicine: Investigating potential therapeutic applications due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(1,1-Dioxidotetrahydrothiophen-3-yl)propanoic acid involves its interaction with specific molecular targets. The dioxido group can form strong interactions with various enzymes and proteins, potentially inhibiting their activity. This compound can also participate in redox reactions, affecting cellular oxidative stress pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3-(naphthalen-1-yl)propanoic acid: A derivative of alanine with a naphthalene ring.
N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: A compound with a similar dioxido-tetrahydrothiophene structure.
Uniqueness
2-(1,1-Dioxidotetrahydrothiophen-3-yl)propanoic acid is unique due to its combination of a dioxido-tetrahydrothiophene ring and a propanoic acid moiety. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .
Propiedades
Fórmula molecular |
C7H12O4S |
|---|---|
Peso molecular |
192.24 g/mol |
Nombre IUPAC |
2-(1,1-dioxothiolan-3-yl)propanoic acid |
InChI |
InChI=1S/C7H12O4S/c1-5(7(8)9)6-2-3-12(10,11)4-6/h5-6H,2-4H2,1H3,(H,8,9) |
Clave InChI |
UBBSCUBPTFFFEU-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CCS(=O)(=O)C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



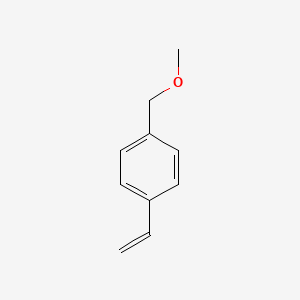
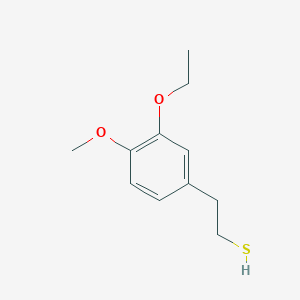
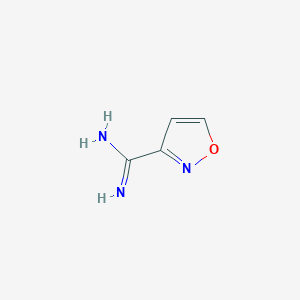

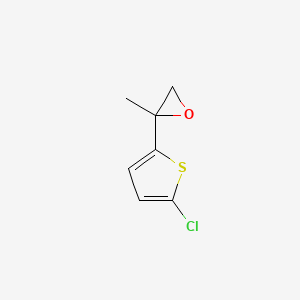
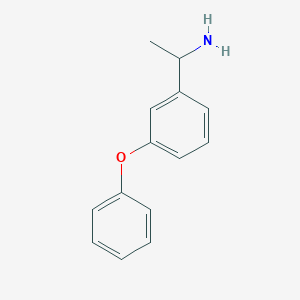

![(1S)-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13607398.png)
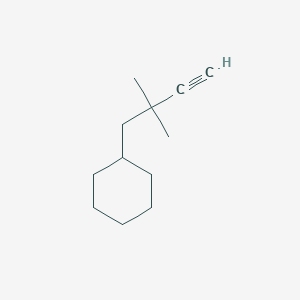

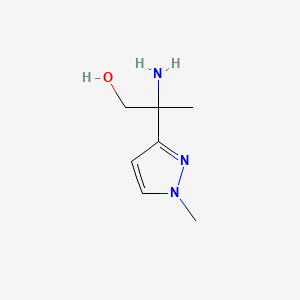
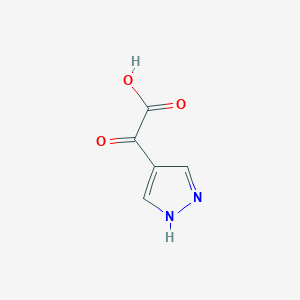
![benzylN-[5-(4-bromophenyl)-1,3-dioxan-5-yl]carbamate](/img/structure/B13607435.png)
